![molecular formula C10H15O3P B099778 Dimethyl [(2-methylphenyl)methyl]phosphonate CAS No. 17105-62-3](/img/structure/B99778.png)

Dimethyl [(2-methylphenyl)methyl]phosphonate

Vue d'ensemble

Description

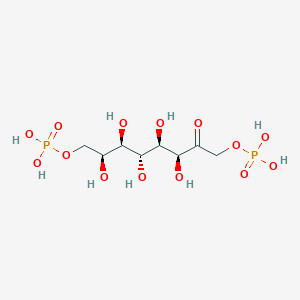

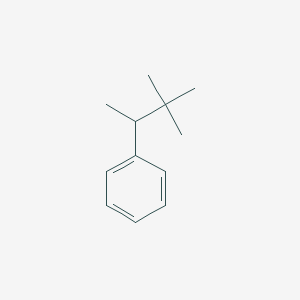

Dimethyl [(2-methylphenyl)methyl]phosphonate is a compound that falls within the broader category of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to carbon atoms. These compounds are of significant interest due to their wide range of applications, including their use in materials science, catalysis, and as intermediates in organic synthesis.

Synthesis Analysis

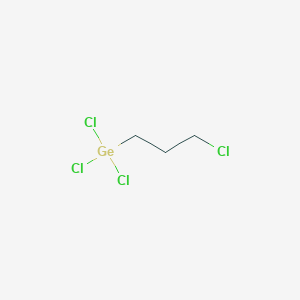

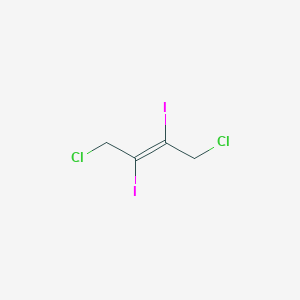

The synthesis of dimethyl [(2-methylphenyl)methyl]phosphonate-related compounds can be achieved through various methods. For instance, dimethyl (2,3-dihydro-1H-inden-6-ylamino)(substituted)methylphosphonates were synthesized using microwave irradiation in the presence of molybdate sulfuric acid (MSA) as a catalyst, which is an efficient and green approach . Another example is the oxidative chlorophosphorylation of allyl chloride, which was used to synthesize dimethyl 3-chloropropene-2-phosphonate, demonstrating the versatility of methods available for the synthesis of related phosphonate compounds .

Molecular Structure Analysis

The molecular structure of related phosphonate compounds has been elucidated using various techniques. For example, the crystal structure of diisopropyl (2,5-dimethylpyrrolidin-2-yl)phosphonate was determined using X-ray analysis, revealing a trans stereochemistry of the two methyl groups10. This highlights the importance of structural analysis in understanding the stereochemical outcomes of reactions involving phosphonate compounds.

Chemical Reactions Analysis

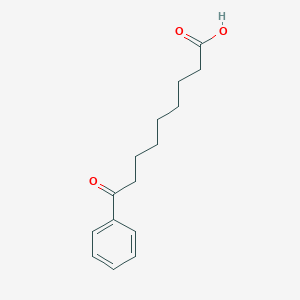

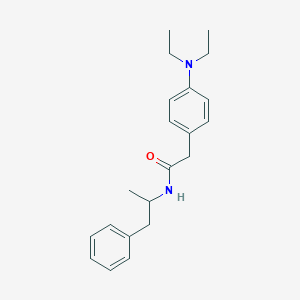

Dimethyl [(2-methylphenyl)methyl]phosphonate and its analogs participate in a variety of chemical reactions. For instance, dimethyl methylphosphonate has been used as a methylating reagent for aromatic mono- and polycarboxylic acids, phenols, and amines . Additionally, dimethyl 3-chloroprop-1-en-2-ylphosphonate reacted with secondary amines to yield phosphorus-containing allylic amines, demonstrating the reactivity of such compounds in alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate compounds are influenced by their molecular structure. For example, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate resulted in polymers with controlled molecular weight, demonstrating the impact of molecular design on the properties of the resulting materials . The hydrolysis of dimethyl 3-chloroprop-1-en-2-ylphosphonate to form a diphosphonic acid, a stable analogue of phosphoenol pyruvate, also illustrates the chemical stability that can be achieved with these compounds .

Applications De Recherche Scientifique

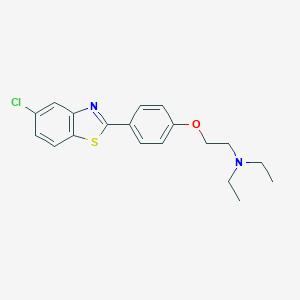

Synthesis and Biological Evaluation

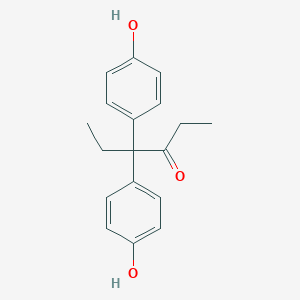

Dimethyl phosphonates, including those similar to Dimethyl [(2-methylphenyl)methyl]phosphonate, have been utilized in the synthesis of α-amino phosphonates with potential antifungal and antioxidant properties. These are synthesized through a one-pot, solvent-free process using efficient and eco-friendly catalysts (Shaikh et al., 2016).

Reactions with Amines

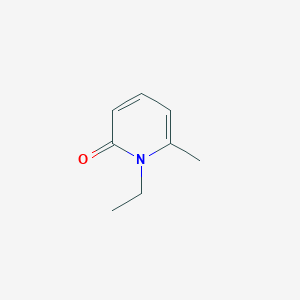

Research has also explored the reactions of similar dimethyl phosphonates with amines, leading to the formation of novel cyclic phosphonic analogues with potential applications in various fields (Elż & Slawomir, 1999).

Crystal Structure Analysis

The crystal structures of α-aryl-α-hydroxyphosphonates, related to Dimethyl [(2-methylphenyl)methyl]phosphonate, have been studied to understand their organization in the solid state. This research provides insights into their molecular packing and hydrogen-bond interactions (Rádai et al., 2019).

Cyclisation Reactions

Dimethyl phosphonates are also involved in cyclisation reactions, leading to the formation of compounds like dimethyl (3-methyl-1-benzofuran-2-yl)phosphonate. These reactions help understand the mechanisms of phosphonate chemistry and its applications (Cheong et al., 2008).

Antimicrobial Activity

The synthesis of dimethyl phosphonates with substituted phenyl groups has shown antimicrobial activities, offering potential for pharmaceutical applications (Reddy et al., 2009).

Applications in Ionic Liquids

Dimethyl phosphonates have been used in ionic liquids for cellulose dissolution under mild conditions, indicating their potential in green chemistry applications (Fukaya et al., 2008).

Use in Lithium Batteries

Research on dimethyl methyl phosphonate (DMMP), a compound similar to Dimethyl [(2-methylphenyl)methyl]phosphonate, demonstrates its potential as a non-flammable solvent in lithium batteries (Feng et al., 2008).

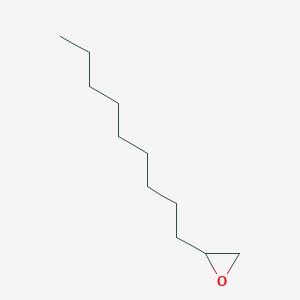

Synthesis of Epoxy Derivatives

Dimethyl phosphonates have been used in the synthesis of (3-Oxo-1-cycloalkenyl)phosphonates and their epoxy derivatives, expanding the range of synthetic applications in organic chemistry (Öhler & Zbiral, 1991).

Microwave Irradiation Synthesis

The use of microwave irradiation in the synthesis of dimethyl phosphonates highlights advancements in green and efficient chemical synthesis methods (Reddy et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYWFAOCMDTECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378707 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl [(2-methylphenyl)methyl]phosphonate | |

CAS RN |

17105-62-3 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)